molecular formula C17H18N6O3S2 B6575677 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1170156-28-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B6575677
CAS No.: 1170156-28-1
M. Wt: 418.5 g/mol
InChI Key: FZSKWJHCICBKNF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring three distinct pharmacophoric motifs:

  • 5-Methyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its bioisosteric properties and role in enhancing metabolic stability .
  • Pyrazole core: Substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a thiophen-2-yl group.
  • Acetamide linker: Bridges the thiadiazole and pyrazole units, offering conformational flexibility for target binding.

Cyclocondensation of thiosemicarbazides with carbon disulfide to form the thiadiazole core .

Functionalization of the pyrazole ring via coupling reactions with morpholine carbonyl chloride and thiophene derivatives.

Acetamide linkage formation using chloroacetyl chloride and subsequent nucleophilic substitution .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-11-19-20-17(28-11)18-15(24)10-23-13(14-3-2-8-27-14)9-12(21-23)16(25)22-4-6-26-7-5-22/h2-3,8-9H,4-7,10H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKWJHCICBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole cores. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with formic acid, while the pyrazole ring can be formed via the reaction of hydrazine with β-diketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced thiadiazole derivatives.

  • Substitution: Formation of various substituted pyrazoles and thiadiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its cytotoxic properties and potential use as an anticancer agent.

  • Material Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.

  • Biology: Research has explored its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiadiazole and pyrazole rings can bind to enzymes and receptors, leading to biological responses. The exact mechanism may involve the inhibition of certain pathways or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Compounds 4g and 4h () demonstrate anticancer activity, likely due to the thiadiazole-piperazine-acetamide framework. The target compound’s morpholine and thiophene groups may enhance selectivity for kinases or GPCRs.
  • Solubility : Morpholine-containing derivatives (e.g., target compound, ) exhibit improved aqueous solubility compared to halogenated analogues (4g, 4h).

Morpholine-Functionalized Analogues

Compound Name Core Structure Morpholine Position Additional Features Reference ID
Target Compound Pyrazole-thiadiazole 3-(Morpholine-4-carbonyl) Thiophen-2-yl, acetamide linker N/A
N-[5-(4-R-Benzyl)Thiazol-2-yl]-2-Morpholin-4-yl-2-Thioxoacetamides (6a,b) Thiazole 2-Thioxoacetamide Benzyl substituents
5-Thiazoleacetamide (C16H17N3O5S) Dihydrothiazole 2-Morpholinyl Benzodioxole, 4-oxo group

Key Observations :

  • Binding Interactions: Morpholine’s oxygen atoms facilitate hydrogen bonding with target proteins.
  • Synthetic Routes : Morpholine incorporation often occurs via nucleophilic substitution (e.g., reaction with 4-(chloroacetyl)morpholine) .

Thiophene-Substituted Derivatives

Compound Name Core Structure Thiophene Position Activity Reference ID
Target Compound Pyrazole 5-(Thiophen-2-yl) Not reported N/A
N'-Substituted-2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides Triazole 5-(Thiophen-2-ylmethyl) Antimicrobial, antioxidant
4-(4-Chlorophenyl)-3-[[(2-Chlorophenyl)Methyl]Thio]-5-(2-Phenylethenyl)-4H-1,2,4-Triazole Triazole 5-(Phenylethenyl) Unreported

Key Observations :

  • Electronic Effects: Thiophene’s electron-rich aromatic system enhances binding to hydrophobic pockets.
  • Synthetic Flexibility : Thiophene incorporation typically involves Suzuki coupling or alkylation reactions .

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